molecular formula C21H17N3O2S B2625588 1-((E)-(2-carbamothioylhydrazono)methyl)naphthalen-2-yl cinnamate CAS No. 405905-16-0

1-((E)-(2-carbamothioylhydrazono)methyl)naphthalen-2-yl cinnamate

Cat. No. B2625588
M. Wt: 375.45
InChI Key: SQMYAYHFTAJNGC-ZQUUHJABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene derivatives are a class of compounds that have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Synthesis Analysis

The synthesis of naphthalene derivatives often involves multicomponent reactions . For example, a compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl .


Molecular Structure Analysis

The structure of naphthalene derivatives can be determined using techniques like X-ray crystallography . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

Naphthalene derivatives can participate in a variety of chemical reactions. For instance, a regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be determined using various analytical techniques. For example, 2-Acetonaphthanone, a naphthalene derivative, has a molecular formula of CHO, an average mass of 170.207 Da, and a Monoisotopic mass of 170.073166 Da .

Scientific Research Applications

Cinnamaldehyde in Diabetes Management

Cinnamaldehyde, a compound related to cinnamic acid derivatives, has been recognized for its beneficial effects on diabetes and its complications. Studies indicate that it can improve glucose and lipid homeostasis in diabetic animals through various mechanisms, including enhancing insulin sensitivity and glucose uptake, improving glycogen synthesis, and regulating signaling pathways such as PPARs and AMPK. Despite promising animal study results, further clinical trials are needed to confirm these effects in humans (Zhu et al., 2017).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been explored for their anticancer properties. The chemical structure of cinnamic acids allows for various reactions, leading to compounds with significant medicinal value. Recent attention has been given to cinnamoyl derivatives for their antitumor efficacy, highlighting the need for further exploration of these compounds in cancer research (De, Baltas, & Bedos-Belval, 2011).

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, featuring a naphthalene framework, demonstrate extensive potential in medicinal applications, including as anticancer agents. Some naphthalimide derivatives are in clinical trials, underscoring their importance in developing treatments for various diseases. These compounds interact with biological targets through noncovalent bonds, offering a wide range of medicinal applications (Gong et al., 2016).

Safety And Hazards

The safety and hazards of naphthalene derivatives can be assessed through toxicity studies. For instance, a study on the toxicity potential of a newly identified compound naphthalen-2-yl 3,5-dinitrobenzoate (SF1) found that it induced minor liver dysfunction along with immunomodulation, and it can be safely used in pregnancy owing to its no detectable teratogenicity .

Future Directions

The future directions for research on naphthalene derivatives are vast. They hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

[1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalen-2-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c22-21(27)24-23-14-18-17-9-5-4-8-16(17)11-12-19(18)26-20(25)13-10-15-6-2-1-3-7-15/h1-14H,(H3,22,24,27)/b13-10+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYAYHFTAJNGC-ZQUUHJABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((E)-(2-carbamothioylhydrazono)methyl)naphthalen-2-yl cinnamate

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